REACTION_SMILES
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[CH2:1]1[CH2:2][C:3]12[CH:4]1[C:5](=[O:10])[CH2:6][CH:7]2[CH2:8][CH2:9]1.[CH3:11][C:12]([OH:13])=[O:14]>>[CH2:1]1[CH2:2][C:3]12[CH:4]1[C:5](=[O:10])[C:6](=[O:13])[CH:7]2[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC2CCC1C21CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Type
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product
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Smiles
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O=C1C(=O)C2CCC1C21CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |